N-(4-(thiazol-2-yloxy)benzyl)cinnamamide
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Overview
Description
N-(4-(thiazol-2-yloxy)benzyl)cinnamamide is a chemical compound that has been studied for its potential anti-tumor properties . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one study, a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities . The structure-activity relationship (SAR) analysis showed that steric effects played an important role in the anti-tumor activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives have been studied . The reactions involve the formation of a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives .Scientific Research Applications
Disposition and Metabolism
Compounds with thiazolyl and related structures have been explored for their disposition and metabolism in humans. For example, studies on SB-649868, an orexin receptor antagonist, have detailed its metabolism and the identification of its metabolites in human subjects. The primary route of metabolism involves oxidation, with significant excretion via feces, highlighting the compound's extensive metabolic processing in the body (Renzulli et al., 2011).
Future Directions
Properties
IUPAC Name |
(E)-3-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(11-8-15-4-2-1-3-5-15)21-14-16-6-9-17(10-7-16)23-19-20-12-13-24-19/h1-13H,14H2,(H,21,22)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZYZWVOSHWVCA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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